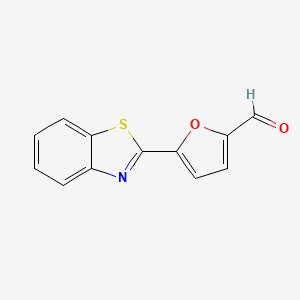

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOYONXUGCDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352474 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34653-56-0 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(1,3-benzothiazol-2-yl)-2-furaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates a robust and efficient two-step synthetic pathway, commencing with the condensation of 2-aminothiophenol and furfural to yield the key intermediate, 2-(furan-2-yl)benzo[d]thiazole. This is followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C5 position of the furan ring. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles. Furthermore, it includes comprehensive characterization data to ensure the validation of the synthesized compound, adhering to the highest standards of scientific integrity. Visual aids in the form of diagrams are provided to elucidate the reaction mechanisms and experimental workflows.

Introduction: The Significance of the Benzothiazole-Furan Scaffold

The fusion of benzothiazole and furan moieties in a single molecular entity, as seen in this compound, gives rise to a scaffold with considerable potential in drug discovery and materials science. The benzothiazole nucleus is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds exhibiting anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the furan ring is a versatile component of many bioactive natural products and synthetic compounds. The aldehyde functionality on the furan ring serves as a crucial synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives through reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[3] Notably, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been investigated as potential antitumor agents, highlighting the importance of reliable synthetic access to this key building block.[4]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a two-step synthetic approach. The formyl group on the furan ring can be installed via an electrophilic formylation reaction, for which the Vilsmeier-Haack reaction is a prime candidate due to the electron-rich nature of the furan ring.[5][6] This disconnection leads to the precursor, 2-(furan-2-yl)benzo[d]thiazole. This intermediate can, in turn, be synthesized through the well-established condensation reaction between 2-aminothiophenol and an appropriate C1 synthon, in this case, 2-furaldehyde (furfural).

Caption: Retrosynthetic analysis of this compound.

This strategic approach offers a convergent and efficient pathway to the target molecule, utilizing readily available starting materials.

Synthesis of the Intermediate: 2-(Furan-2-yl)benzo[d]thiazole

The initial step in the synthesis is the formation of the benzothiazole ring through the condensation of 2-aminothiophenol with 2-furaldehyde. This reaction proceeds via the initial formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular cyclization followed by oxidation to yield the aromatic benzothiazole ring system.

Mechanistic Insight

The reaction is typically carried out in the presence of an oxidizing agent or can proceed in the presence of air as the oxidant, particularly at elevated temperatures. The use of a catalyst can significantly improve the reaction rate and yield.

Caption: Mechanism for the formation of 2-(furan-2-yl)benzo[d]thiazole.

Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-(furan-2-yl)benzo[d]thiazole.

Materials:

-

2-Aminothiophenol

-

2-Furaldehyde (Furfural)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirred solution, add 2-furaldehyde (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

Table 1: Reaction Parameters for the Synthesis of 2-(Furan-2-yl)benzo[d]thiazole

| Parameter | Value |

| Reactant 1 | 2-Aminothiophenol |

| Reactant 2 | 2-Furaldehyde |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Vilsmeier-Haack Formylation of 2-(Furan-2-yl)benzo[d]thiazole

The final step in the synthesis is the introduction of a formyl group onto the furan ring of the previously synthesized intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

Mechanistic Insight

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich furan ring at the C5 position, the most sterically accessible and electronically favorable site for electrophilic substitution. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of furan derivatives.

Materials:

-

2-(Furan-2-yl)benzo[d]thiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Ice

-

Dichloromethane or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent will form as a crystalline solid or a viscous oil.

-

Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C and add anhydrous 1,2-dichloroethane.

-

In a separate flask, dissolve 2-(furan-2-yl)benzo[d]thiazole (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Add the solution of the benzothiazole derivative dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

Add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate. Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Table 2: Reaction Parameters for the Vilsmeier-Haack Formylation

| Parameter | Value |

| Substrate | 2-(Furan-2-yl)benzo[d]thiazole |

| Reagents | DMF, POCl₃ |

| Solvent | 1,2-Dichloroethane |

| Temperature | 60-70 °C |

| Reaction Time | 2-4 hours |

| Workup | Hydrolysis with aq. Sodium Acetate |

| Typical Yield | 60-75% |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.7 ppm), furan protons (two doublets, ~7.0-7.5 ppm), and benzothiazole protons (multiplets, ~7.3-8.1 ppm). |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~178 ppm), and aromatic and heterocyclic carbons in the expected regions. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1670-1690 cm⁻¹) and C-H stretch (~2720 and 2820 cm⁻¹), as well as aromatic C=C and C-N stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₇NO₂S, MW: 229.26 g/mol ). |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used for analysis. It is crucial to compare the obtained data with literature values from a reliable source.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The presented protocols, grounded in established organic chemistry principles, provide a clear pathway for researchers to obtain this valuable heterocyclic building block. The mechanistic discussions and characterization guidelines are intended to empower scientists with a comprehensive understanding of the synthesis, ensuring both successful execution and confident validation of the final product. The accessibility of this synthetic route will undoubtedly facilitate further exploration of the pharmacological and material properties of novel derivatives based on this promising scaffold.

References

- Ningbo Inno Pharmchem Co., Ltd.

- Lihumis, H. S., et al. "A Review on Recent Development and biological applications of benzothiazole derivatives." Prog. Chem. Biochem. Res. 5.2 (2022): 147-164.

- PubChem. 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde.

- Matiichuk, Y., et al. "5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents." Russian Journal of Organic Chemistry 56.10 (2020): 1684-1693.

- Vo, T. H., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules 25.1 (2020): 153.

- Wikipedia. "Benzothiazole."

- Organic Chemistry Portal. "Vilsmeier-Haack Reaction."

- Patil, D. R., and S. S. Chandak. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical Sciences and Research 3.11 (2012): 4124.

- Irimie, F. D., et al. "Bioorganic synthesis of some (5-benzothiazol-2-yl-furan-2-yl)-methanols in cell catalysis using Saccharomyces cerevisiae." Rev. Roum. Chim. 47.11 (2002): 1129-1132.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-(1,3-benzothiazol-2-yl)-2-furaldehyde. This molecule, a subject of growing interest in medicinal chemistry, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This document consolidates available data on its chemical identity and predicted properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the design of antitumor agents. Due to the limited public availability of detailed experimental data in peer-reviewed literature, this guide also emphasizes the characterization of analogous compounds to provide a predictive framework for researchers.

Introduction: The Significance of the Benzothiazole-Furan Scaffold

The fusion of benzothiazole and furan rings in this compound creates a unique molecular architecture with significant potential in drug discovery. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Similarly, the furan moiety is a common structural motif in many biologically active compounds and serves as a key building block in organic synthesis.[2] The combination of these two pharmacophores in a single molecule offers a promising avenue for the development of novel therapeutics with enhanced efficacy and selectivity. Recent studies have highlighted the potential of derivatives of this compound as potent antitumor agents, underscoring the importance of a thorough understanding of its fundamental physicochemical characteristics.[3]

Molecular and Physicochemical Profile

A foundational understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, bioavailability, and formulation. While specific experimental data for this compound is not widely published, we can compile its known identifiers and predicted properties.

Table 1: Chemical Identity and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₂S | PubChem[4] |

| IUPAC Name | 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde | PubChem[4] |

| Molar Mass | 229.26 g/mol | PubChem[4] |

| SMILES | O=Cc1ccc(o1)c2sc3ccccc3n2 | PubChem[4] |

| InChI Key | WTVOYONXUGCDPY-UHFFFAOYSA-N | PubChem[4] |

| Predicted XlogP | 2.9 | PubChem[4] |

| Predicted Hydrogen Bond Donors | 0 | PubChem[4] |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Predicted Rotatable Bond Count | 2 | PubChem[4] |

Note: The XlogP value suggests moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles and reactions of similar compounds, a plausible synthetic route can be proposed. A common method for the formation of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. In this case, 5-formyl-2-furoic acid would be the logical precursor.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route for the target compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common methods for benzothiazole synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-aminothiophenol and 5-formyl-2-furoic acid.

-

Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and condensing agent. The amount of PPA should be sufficient to ensure adequate mixing of the reactants.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 130-150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product should precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with water, and then a saturated sodium bicarbonate solution to remove any unreacted acidic starting material. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Essential Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is indispensable.

Table 2: Key Spectroscopic and Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the benzothiazole and furan rings, as well as the aldehyde proton (expected to be a singlet in the range of 9-10 ppm). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon (typically >180 ppm). |

| IR Spectroscopy | A strong absorption band for the aldehyde carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), and characteristic peaks for C=N, C=C, and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (229.02 g/mol for the monoisotopic mass). |

| Melting Point | A sharp and defined melting point range, indicating the purity of the compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the calculated values for the molecular formula C₁₂H₇NO₂S. |

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The aldehyde functionality is particularly reactive and can be readily transformed into various other functional groups or used in condensation reactions to build more complex molecular scaffolds.

Diagram 2: Chemical Reactivity and Derivatization Potential

Caption: Reactivity of the aldehyde group for generating diverse derivatives.

Research has demonstrated that derivatives synthesized from this compound exhibit promising antitumor activity.[3] For instance, Knoevenagel condensation products of this aldehyde with active methylene compounds have been identified as potential lead compounds for cancer therapy.[3] This highlights the significance of this core structure as a template for the rational design of novel anticancer agents.

Conclusion and Future Directions

This compound is a heterocyclic compound of considerable interest to the scientific community, particularly in the field of medicinal chemistry. While a comprehensive, publicly available dataset of its experimental physicochemical properties is currently lacking, its chemical structure and the biological activity of its derivatives strongly suggest its importance as a building block for the synthesis of novel therapeutic agents. This guide has provided a consolidated overview of its known attributes, a proposed synthetic pathway, and an outline of essential characterization methods.

Future research should focus on the full experimental characterization of this molecule and the exploration of its broader biological activity profile. A deeper understanding of its structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on this promising scaffold.

References

- Matiichuk, Y., Horak, Y., Chaban, T., Horishny, V., Tymoshuk, O., & Matiychuk, V. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry, 56(10), 1720–1727.

-

PubChem. (n.d.). 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Retrieved from [Link]

-

National Toxicology Program. (1994). Nomination Background: 5-(Hydroxymethyl)-2-furfural. Retrieved from [Link]

-

JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 3. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 5-(1,3-benzothiazol-2-yl)-2-furaldehyde. This molecule, with its fused benzothiazole and furan rings, presents a unique electronic and structural landscape, making a thorough spectroscopic characterization essential for researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular level, allowing us to confirm the synthesis of a target compound, elucidate its connectivity, and understand its electronic environment. For a molecule like this compound, which holds potential as a scaffold for antitumor agents, a comprehensive spectral analysis is the bedrock upon which further research is built[1]. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing not just the data, but the scientific rationale behind the interpretation.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the atomic numbering scheme for this compound is presented below. This convention will be used throughout this guide for the assignment of spectral signals.

Caption: Molecular structure and atom numbering of this compound.

Experimental Methodologies

A self-validating system of protocols is crucial for generating reliable and reproducible spectral data. The following outlines the standard operating procedures for the acquisition of the NMR, IR, and Mass spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) do not interfere with the signals of the analyte.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 seconds

-

Relaxation Delay: 2.0 seconds

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The ATR technique is chosen for its minimal sample preparation and high-quality data for solid samples.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra were recorded on a Waters Xevo G2-XS QTof mass spectrometer.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode was employed. ESI is a soft ionization technique that is ideal for producing intact molecular ions of polar compounds, which is crucial for determining the molecular weight.

-

Parameters:

-

Capillary Voltage: 3.0 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-1000

-

Caption: Experimental workflow for the spectroscopic characterization of the title compound.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.70 | s | 1H | H-aldehyde |

| 8.15 | d, J=8.0 Hz | 1H | H-4 |

| 8.08 | d, J=8.0 Hz | 1H | H-7 |

| 7.62 | d, J=3.8 Hz | 1H | H-3' |

| 7.55 | t, J=7.6 Hz | 1H | H-5 or H-6 |

| 7.48 | t, J=7.6 Hz | 1H | H-6 or H-5 |

| 7.43 | d, J=3.8 Hz | 1H | H-4' |

Interpretation:

-

Aldehyde Proton (9.70 ppm): The singlet at 9.70 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Benzothiazole Protons (8.15 - 7.48 ppm): The four protons of the benzothiazole ring system appear in the aromatic region. The two doublets at 8.15 and 8.08 ppm correspond to the protons H-4 and H-7, which are deshielded by the adjacent sulfur and nitrogen atoms. The two triplets at 7.55 and 7.48 ppm are assigned to the H-5 and H-6 protons.

-

Furan Protons (7.62 and 7.43 ppm): The two doublets at 7.62 and 7.43 ppm, each with a coupling constant of 3.8 Hz, are characteristic of the adjacent protons on the furan ring (H-3' and H-4'). The coupling constant value is typical for a cis-relationship in a five-membered aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| 178.0 | C=O |

| 162.8 | C-2 |

| 153.5 | C-5' |

| 152.9 | C-7a |

| 134.8 | C-3a |

| 127.1 | C-5 or C-6 |

| 126.8 | C-6 or C-5 |

| 125.4 | C-4' |

| 125.1 | C-4 |

| 122.9 | C-7 |

| 122.2 | C-3' |

| 116.4 | C-2' |

Interpretation:

-

Carbonyl Carbon (178.0 ppm): The signal at 178.0 ppm is unequivocally assigned to the aldehyde carbonyl carbon. This significant downfield shift is a hallmark of carbonyl carbons.

-

Benzothiazole Carbons (162.8 - 122.9 ppm): The carbons of the benzothiazole moiety resonate in the aromatic region. The carbon C-2, directly attached to the electron-withdrawing nitrogen and sulfur atoms, is the most deshielded at 162.8 ppm. The quaternary carbons C-7a and C-3a appear at 152.9 and 134.8 ppm, respectively. The remaining aromatic carbons of the benzene ring are observed between 127.1 and 122.9 ppm.

-

Furan Carbons (153.5 - 116.4 ppm): The furan ring carbons also appear in the aromatic region. The C-5' carbon, attached to the benzothiazole group, is found at 153.5 ppm. The C-2' carbon, bonded to the aldehyde group, is located at 116.4 ppm. The C-3' and C-4' carbons are observed at 122.2 and 125.4 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3105 | Medium | C-H stretching (aromatic) |

| 2820, 2730 | Weak | C-H stretching (aldehyde) |

| 1675 | Strong | C=O stretching (aldehyde) |

| 1590, 1475, 1440 | Medium | C=C stretching (aromatic) |

| 1240 | Strong | C-O stretching (furan) |

| 880 | Strong | C-H out-of-plane bending |

Interpretation:

-

Aldehyde Group: The presence of the aldehyde is strongly indicated by the sharp, intense absorption at 1675 cm⁻¹, characteristic of a C=O stretching vibration. Furthermore, the two weak bands at 2820 and 2730 cm⁻¹ are indicative of the C-H stretching of the aldehyde proton (Fermi resonance).

-

Aromatic Rings: The medium intensity band at 3105 cm⁻¹ is attributed to the C-H stretching vibrations of the aromatic protons in both the benzothiazole and furan rings. The absorptions in the 1590-1440 cm⁻¹ region are due to the C=C stretching vibrations within these aromatic systems.

-

Furan Ring: The strong band at 1240 cm⁻¹ is characteristic of the C-O stretching vibration within the furan ring.

-

Substitution Pattern: The strong band at 880 cm⁻¹ can be attributed to the C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion: The ESI-MS spectrum shows a prominent peak at m/z = 230.0270 [M+H]⁺, which corresponds to the protonated molecule of this compound. The calculated exact mass for C₁₂H₇NO₂S is 229.0197, which is consistent with the observed data.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be observed. Potential fragmentation pathways could involve the loss of the aldehyde group (CHO, 29 Da) or cleavage of the bond between the two heterocyclic rings.

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides unequivocal confirmation of its chemical structure. The ¹H and ¹³C NMR spectra have allowed for the precise assignment of all proton and carbon signals, elucidating the electronic environment of each nucleus. The IR spectrum has confirmed the presence of the key functional groups, particularly the aldehyde and the aromatic systems. Finally, mass spectrometry has verified the molecular weight of the compound. This complete set of spectral data serves as a critical reference for any future research involving this promising molecule, ensuring the integrity and reproducibility of subsequent studies in drug development and materials science.

References

-

Matiichuk, Y., Horak, Y., Chaban, T., Horishny, V., Tymoshuk, O., & Matiychuk, V. S. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry, 56(10), 1691–1701. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanisms of 2-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, an elegant fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2][3] First synthesized by A.W. Hoffmann in 1887, this heterocyclic system has captivated chemists for over a century due to its versatile reactivity and the remarkable biological activities exhibited by its derivatives.[4] 2-Substituted benzothiazoles, in particular, are core components of numerous pharmacologically active agents, demonstrating antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][4] Their unique electronic properties also lend them to applications as dyes, antioxidants, and vulcanization accelerators.[5]

This guide provides an in-depth exploration of the core synthetic strategies for constructing the 2-substituted benzothiazole framework. Moving beyond a mere catalog of reactions, we will dissect the underlying mechanisms, offering a causal understanding of the experimental choices that govern reaction outcomes. The focus is on providing field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors.

I. The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol

The most prevalent and versatile strategy for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents.[6][7] This approach hinges on the nucleophilic character of both the amino and thiol groups of the 2-aminothiophenol backbone.

A. Reaction with Aldehydes: The Most Direct Route

The condensation of 2-aminothiophenol with aldehydes is a robust and widely employed method for accessing 2-aryl- and 2-alkylbenzothiazoles.[4][6][7]

Mechanism of Action:

The reaction typically proceeds through a two-step sequence:

-

Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a benzothiazoline intermediate (a Schiff base).[2]

-

Oxidative Cyclization: The benzothiazoline intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the thiol group, followed by an oxidation step to yield the aromatic 2-substituted benzothiazole.[2] The oxidant can be atmospheric oxygen, a chemical oxidant, or facilitated by a catalyst.

Diagram: Condensation of 2-Aminothiophenol with an Aldehyde

Caption: Mechanism of 2-substituted benzothiazole formation from 2-aminothiophenol and an aldehyde.

Experimental Considerations and Catalysis:

A vast array of catalysts and reaction conditions have been developed to optimize this transformation, often with a focus on green chemistry principles.[6]

-

Acid Catalysis: Lewis or Brønsted acids can be used to activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack.[8]

-

Oxidants: Various oxidants such as H₂O₂/HCl, molecular oxygen, and pyridinium chlorochromate (PCC) have been employed to drive the final aromatization step.[4][6]

-

Heterogeneous Catalysts: Solid-supported catalysts like silica gel, clays, and metal nanoparticles offer advantages in terms of easy separation and reusability.[2][4][9]

-

Green Solvents and Conditions: The use of ionic liquids, water, or solvent-free conditions, often coupled with microwave or ultrasound irradiation, provides environmentally benign alternatives to traditional methods.[2][4][7][9][10]

Table 1: Comparison of Catalytic Systems for Aldehyde Condensation

| Catalyst/Condition | Reactants | Solvent | Key Advantages | Yield Range | Reference |

| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Room temperature, short reaction time | 85-94% | [4][6] |

| Silica Gel (MWI) | 2-Aminothiophenol, Aldehydes | Solvent-free | Rapid, reusable catalyst, high yield | High | [2][9] |

| RuCl₃ in [bmim]PF₆ | 2-Aminothiophenol, Aldehydes | Ionic Liquid | Reusable medium, air as oxidant | Good | [2][9] |

| Sulfated Tungstate (US) | 2-Aminothiophenol, Aldehydes | Solvent-free | Room temp, high yield, no purification | 88-98% | [7] |

Protocol: Microwave-Assisted Synthesis using Silica Gel [2][9]

-

In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and activated silica gel (500 mg).

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180 W) for 4-8 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Filter to remove the silica gel.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

B. Reaction with Carboxylic Acids and Derivatives

The condensation with carboxylic acids and their derivatives (acyl chlorides, esters, nitriles) provides another major pathway to 2-substituted benzothiazoles.[5][6][11]

Mechanism of Action:

The general mechanism involves an initial acylation of the amino group of 2-aminothiophenol, followed by an intramolecular cyclization and dehydration.

-

Amide Formation: The carboxylic acid or its derivative acylates the amino group to form a 2-mercaptoanilide intermediate.

-

Cyclodehydration: This intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the thiol group attacks the amide carbonyl carbon. Subsequent dehydration yields the 2-substituted benzothiazole.

Diagram: Condensation of 2-Aminothiophenol with a Carboxylic Acid

Caption: Mechanism of 2-substituted benzothiazole formation from 2-aminothiophenol and a carboxylic acid.

Experimental Considerations:

-

Carboxylic Acids: Direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures and strong dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[3][5][6] Microwave irradiation has been shown to be an effective, solvent-free alternative.[5][12]

-

Acyl Chlorides: Acyl chlorides are more reactive and the reaction can often be carried out at room temperature, sometimes in the presence of an ionic liquid.[6]

-

Nitriles: The condensation with nitriles can be catalyzed by copper salts, providing an efficient route to 2-substituted benzothiazoles.[6]

Protocol: Direct Condensation with Carboxylic Acids under Microwave Irradiation [5]

-

Combine 2-aminothiophenol (1 equiv) and the carboxylic acid (1.5 equiv) in a microwave-transparent vessel.

-

Irradiate the mixture using full microwave power for approximately 20 minutes.

-

Monitor the reaction by TLC.

-

After cooling, dissolve the residue in an appropriate organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting product is often of sufficient purity and may not require further purification.

II. Alternative and Modern Synthetic Strategies

While condensation reactions with 2-aminothiophenol are the workhorse of benzothiazole synthesis, several other elegant and powerful methods have emerged.

A. Intramolecular Cyclization of Thioanilides

The oxidative radical cyclization of thioanilides presents a modern and efficient alternative for constructing the benzothiazole ring.[6][13][14]

Mechanism of Action:

This method often employs visible-light photoredox catalysis.

-

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, leading to the formation of a thioanilide radical cation.

-

Intramolecular C-H Functionalization: The radical cation undergoes an intramolecular cyclization, forming a new C-S bond.

-

Oxidation and Aromatization: Subsequent oxidation and deprotonation steps lead to the final 2-substituted benzothiazole product. A key advantage is the use of molecular oxygen as a green terminal oxidant, with water as the only byproduct.[13]

Diagram: Photoredox-Catalyzed Cyclization of Thioanilides

Caption: Simplified mechanism of visible-light mediated synthesis of 2-substituted benzothiazoles from thioanilides.

B. Electrochemical Synthesis

Electrochemical methods offer a green and oxidant-free approach to benzothiazole synthesis through intramolecular dehydrogenative C-S bond formation.[15] This technique can be applied to the cyclization of N-aryl thioamides.

III. Conclusion and Future Outlook

The synthesis of 2-substituted benzothiazoles is a mature field, yet it continues to evolve with the development of more efficient, sustainable, and atom-economical methodologies. The classical condensation of 2-aminothiophenol with various electrophiles remains the most fundamental and widely practiced approach. However, modern strategies, including photoredox catalysis and electrosynthesis, are paving the way for greener and more versatile synthetic routes. For researchers and drug development professionals, a deep understanding of these formation mechanisms is paramount for the rational design and efficient synthesis of novel benzothiazole-containing compounds with tailored properties.

IV. References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ResearchGate. [Link]

-

Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

-

Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. D. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(104), 59887-59905. [Link]

-

Cheng, Y., Yang, J., Qu, Y., & Li, P. (2012). Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters, 14(1), 98-101. [Link]

-

Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. D. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4, 59887-59905. [Link]

-

Prajapati, N. P., et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Semantic Scholar. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. [Link]

-

Xu, Y., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. [Link]

-

An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. (2012). Green Chemistry. [Link]

-

Gholap, K. B., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Polycyclic Aromatic Compounds, 1-13. [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ResearchGate. [Link]

-

Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles. (2019). Green Chemistry. [Link]

-

Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). Semantic Scholar. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]

-

L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]

-

Nivalkar, K. R., & Mashraqui, S. H. (1996). Condensation of Thioamides with 2-Aminothiophenols: A Versatile Synthesis of Benzothiazoles. Synthetic Communications, 26(19), 3535-3540. [Link]

-

Optimal photosynthesis of 2-benzothiazoles over hexaazatrinaphthylene-based porous aromatic frameworks. (2022). Chemical Science. [Link]

-

An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2004). ResearchGate. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). MDPI. [Link]

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. [Link]

-

A plausible mechanism for synthesis of 2-substituted benzothiazoles. (2024). ResearchGate. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). National Institutes of Health. [Link]

-

Synthesis of benzothiazole: Significance and symbolism. (2024). Sourcely. [Link]

Sources

- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde in the Exploration of Novel Therapeutic Agents: A Technical Guide

Abstract

The convergence of distinct pharmacophores into a single molecular framework represents a cogent strategy in contemporary medicinal chemistry. This guide focuses on the synthetic intermediate, 5-(1,3-benzothiazol-2-yl)-2-furaldehyde , a molecule at the nexus of two biologically significant heterocyclic systems: benzothiazole and furan. While direct and extensive biological evaluations of this specific aldehyde are not widely published, its instrumental role as a precursor for a plethora of derivatives with potent anticancer and antimicrobial activities positions it as a compound of critical interest.[1] This document provides a comprehensive technical overview of its synthesis, potential biological activities based on its derivatives, detailed experimental protocols for in vitro evaluation, and insights into the plausible mechanisms of action for this promising class of compounds.

Introduction: The Strategic Fusion of Benzothiazole and Furan Scaffolds

The benzothiazole moiety, a bicyclic system composed of fused benzene and thiazole rings, is a privileged structure in drug discovery. Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The planar nature of the benzothiazole ring system allows for effective interaction with various biological targets, such as enzymes and nucleic acids.[2]

Similarly, the furan ring is a key component in numerous natural products and synthetic drugs, contributing to a range of bioactivities.[4] Its incorporation into a molecular structure can modulate pharmacokinetic properties and provide additional points of interaction with biological macromolecules. The hybridization of these two scaffolds in the form of furan-benzothiazole derivatives has been a fruitful area of research, leading to the discovery of compounds with enhanced biological profiles.[2] this compound serves as a foundational building block for the synthesis of these advanced therapeutic candidates.

Synthesis of the Core Scaffold: this compound

The primary and most efficient route for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and an appropriate aldehyde.[5] This methodology can be adapted for the synthesis of this compound.

General Synthetic Pathway

The synthesis involves the reaction of 2-aminothiophenol with 5-bromo-2-furaldehyde or a similar reactive furan-2-carbaldehyde derivative. An alternative approach involves the condensation of 2-aminothiophenol with furan-2-carbaldehyde itself, often facilitated by an oxidizing agent or catalyst to promote the cyclization.[5]

Caption: General synthesis of this compound.

Exemplary Laboratory Protocol

The following protocol is a generalized procedure based on common methods for the synthesis of 2-arylbenzothiazoles and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and 5-bromo-2-furaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Catalysis: Introduce a catalyst, such as a catalytic amount of an oxidizing agent (e.g., H₂O₂/HCl mixture) or a Lewis acid, to facilitate the cyclization.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity: Insights from Derivatives

While quantitative biological data for this compound is scarce in publicly available literature, its derivatives have demonstrated significant potential, particularly in the realm of oncology.

Anticancer Activity

Research has shown that derivatives synthesized from this compound exhibit potent cytotoxic effects against various human cancer cell lines.[1] A notable derivative, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, has been reported to be superior to standard chemotherapeutic agents like 5-fluorouracil and cisplatin in antitumor screening.[1] This strongly suggests that the core this compound scaffold is a viable starting point for the development of novel anticancer agents. The cytotoxic potential of related furan-benzothiazole structures has been evaluated against lung cancer cell lines, with some derivatives showing high activity.[6]

Table 1: Illustrative Anticancer Activity of Furan-Benzothiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nitro-substituted furan-benzothiazole | A549 (Lung) | 2.12 ± 0.21 | [6] |

| Nitro-substituted furan-benzothiazole | NCI-H358 (Lung) | 0.85 ± 0.05 | [6] |

| Furan-benzothiazole derivative | HeLa (Cervical) | 3.21 - 3.71 | [7] |

| Furan-benzothiazole derivative | A549 (Lung) | 2.25 - 3.22 |[7] |

Note: The data presented is for derivatives and is intended to illustrate the potential of the core scaffold.

Antimicrobial Activity

Table 2: Illustrative Antimicrobial Activity of Benzothiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole analog (3e) | Staphylococcus aureus | 3.12 | [8] |

| Benzothiazole analog (3e) | Escherichia coli | 3.12 | [8] |

| Benzothiazole analog (3n) | Candida albicans | 1.56 - 12.5 | [8] |

| 1,5-Benzothiazepine derivative | Staphylococcus aureus | 0.4 |[7] |

Note: The data presented is for related benzothiazole derivatives to indicate the potential of the scaffold.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound and its derivatives, standardized in vitro protocols are provided below.

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of a 96-well plate.

-

Inoculation: Dilute the standardized microbial inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Plausible Mechanisms of Action

The biological activity of benzothiazole derivatives is often attributed to their ability to interfere with fundamental cellular processes. While the specific mechanism for this compound has not been elucidated, insights can be drawn from related compounds.

Sources

- 1. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 5-(1,3-benzothiazol-2-yl)-2-furaldehyde

This guide provides a comprehensive technical overview of the fluorescent properties of the novel heterocyclic compound, 5-(1,3-benzothiazol-2-yl)-2-furaldehyde. This molecule, at the intersection of benzothiazole and furan chemistries, presents a promising scaffold for the development of advanced fluorescent probes and materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols.

Introduction: The Emergence of a Novel Fluorophore

The strategic fusion of a benzothiazole ring with a furan moiety in this compound creates a conjugated system with significant potential for fluorescence. Benzothiazole derivatives are well-regarded in the field of fluorescence for their inherent photostability, high quantum yields, and large Stokes shifts.[1][2] The furan ring, as an electron-rich five-membered heterocycle, can further modulate the electronic and photophysical properties of the molecule.[3] The aldehyde group offers a reactive handle for further chemical modifications, enabling the development of targeted fluorescent probes for bioimaging or chemosensing applications. This guide will delve into the anticipated fluorescent characteristics of this compound and provide a robust framework for their experimental validation.

Predicted Photophysical Characteristics

Based on the extensive literature on related benzothiazole and furan-containing fluorophores, we can anticipate the key photophysical properties of this compound.

Absorption and Emission Spectra

The extended π-conjugation in the molecule is expected to result in absorption of ultraviolet (UV) or near-UV light, likely in the range of 320-380 nm.[4] Upon excitation, the molecule is predicted to exhibit fluorescence emission at a longer wavelength, a phenomenon known as the Stokes shift. Large Stokes shifts are a characteristic feature of many benzothiazole-based fluorophores, which is advantageous in fluorescence applications as it minimizes self-quenching and improves signal-to-noise ratios.[2][5] The emission is anticipated to be in the blue to green region of the visible spectrum.[4]

Quantum Yield

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. Benzothiazole derivatives are known to often exhibit high quantum yields.[2][6] The rigid, planar structure of the benzothiazole-furan core should restrict non-radiative decay pathways, thus favoring efficient fluorescence emission. The quantum yield of this compound is expected to be significant, making it a potentially bright fluorescent probe.

Solvatochromism

The emission properties of fluorophores can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[7] It is anticipated that this compound will exhibit solvatochromic behavior due to changes in its dipole moment upon excitation.[8][9] Specifically, a bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity.[7][10] This property can be exploited for sensing applications, where changes in the local environment can be monitored through shifts in the fluorescence spectrum.

Experimental Characterization: A Validating Workflow

To empirically determine the fluorescent properties of this compound, a systematic experimental approach is necessary.

Synthesis of this compound

While a direct synthesis for this specific molecule is not widely documented, a plausible synthetic route can be adapted from established methods for similar compounds.[11] A common approach involves the condensation reaction between 2-methylbenzothiazole and 5-substituted-2-furaldehydes.

Diagram of the Proposed Synthetic Pathway

Caption: A plausible synthetic route for this compound.

Photophysical Measurements

A comprehensive photophysical characterization is essential to understand the fluorescent behavior of the synthesized compound.[1][12]

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of the compound in a high-purity solvent (e.g., spectroscopic grade ethanol or dimethyl sulfoxide). From the stock solution, prepare a series of dilutions in various solvents of differing polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to study solvatochromism.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. This will determine the wavelength of maximum absorption (λmax,abs), which is necessary for setting the excitation wavelength in fluorescence measurements.

-

Fluorescence Spectroscopy: Using a fluorescence spectrophotometer, record the emission spectra of the solutions by exciting at their respective λmax,abs. This will provide the wavelength of maximum emission (λmax,em).

-

Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or fluorescein in 0.1 M NaOH (Φf = 0.95). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Workflow for Photophysical Characterization

Caption: Experimental workflow for characterizing the fluorescent properties.

Data Presentation and Interpretation

The collected data should be organized for clear interpretation and comparison.

Table 1: Anticipated Photophysical Data for this compound in Various Solvents

| Solvent | Polarity Index | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 0.2 | Data | Data | Data | Data |

| Toluene | 2.4 | Data | Data | Data | Data |

| Dichloromethane | 3.1 | Data | Data | Data | Data |

| Acetonitrile | 5.8 | Data | Data | Data | Data |

| Ethanol | 4.3 | Data | Data | Data | Data |

| Water | 10.2 | Data | Data | Data | Data |

Note: The table is a template for experimental data. The actual values will be determined through the described experimental workflow.

The relationship between the solvent polarity and the Stokes shift can be further analyzed using a Lippert-Mataga plot to gain insights into the change in the dipole moment of the fluorophore upon excitation.

Potential Applications in Research and Drug Development

The unique fluorescent properties of this compound open up a range of potential applications:

-

Fluorescent Probes: The aldehyde functionality can be readily derivatized to create targeted probes for specific biomolecules or cellular components, enabling their visualization in living cells.[13]

-

Chemosensors: The sensitivity of its fluorescence to the local environment could be harnessed to develop sensors for ions, pH, or other small molecules.

-

Organic Light-Emitting Diodes (OLEDs): Bright, stable fluorophores are essential components in the development of efficient OLEDs for display and lighting technologies.[5]

-

Antitumor Agents: Some benzothiazole-furan derivatives have shown promise as antitumor agents, and fluorescence can be a valuable tool for studying their mechanism of action and cellular uptake.[14]

Conclusion

This compound stands as a promising candidate for a new class of versatile fluorophores. Its anticipated strong fluorescence, significant Stokes shift, and environmentally sensitive emission make it a valuable scaffold for further development. The experimental framework provided in this guide offers a clear and robust pathway for the comprehensive characterization of its photophysical properties, paving the way for its application in diverse scientific and technological fields.

References

- Matiichuk, Y., Horak, Y., et al. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry.

- ACS Omega. (2020). Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights.

- Zhang, C., et al. (2023).

- RSC Advances. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing.

- Abu Jarra, H., et al. (n.d.).

- Ebead, A., et al. (2025). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations.

- PMC. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC.

- DergiPark. (2025).

- Hien, T. T., et al. (2024). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

- Patil, V. S., et al. (2013). Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole.

- ARKIVOC. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives.

- Obushak, N. D., et al. (n.d.). 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles.

- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.

- SciSpace. (2022).

- NIH. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. NIH.

- NIH. (n.d.).

- PubMed. (2017). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. PubMed.

- Frontiers. (n.d.). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers.

- NIH. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.

- Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences.

- NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.

- PubMed Central. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. PubMed Central.

- MDPI. (n.d.). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)

Sources

- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Derivatives of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

The confluence of the benzothiazole and furan rings in the core molecule, 5-(1,3-benzothiazol-2-yl)-2-furaldehyde, presents a scaffold of significant interest in medicinal chemistry. The inherent biological activities of both heterocyclic systems, coupled with the reactive aldehyde functionality, provide a versatile platform for the synthesis of a diverse array of derivatives. This technical guide offers a comprehensive exploration of these derivatives, detailing synthetic methodologies, robust characterization techniques, and an in-depth analysis of their burgeoning therapeutic applications, with a particular focus on their promise as novel antitumor agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven insights to guide further research and development efforts.

Introduction: The Strategic Importance of the Benzothiazole-Furan Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The benzothiazole nucleus is a key component in a number of clinically used drugs and a vast array of investigational agents.[3] Similarly, the furan ring is a common motif in natural products and synthetic compounds with significant biological activity.[4]

The strategic combination of these two pharmacophores in this compound creates a molecule with a unique electronic and structural profile. The benzothiazole moiety, typically electron-withdrawing, influences the reactivity of the furan ring and its aldehyde substituent. The aldehyde group, in turn, serves as a versatile chemical handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around this core structure. This guide will delve into the derivatization of this promising molecule, elucidating the synthetic pathways and the resultant biological activities.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent aldehyde is the crucial first step in the exploration of its derivatives. A common and effective method involves the reaction of 2-aminothiophenol with 5-bromo-2-furaldehyde. While specific protocols may vary, a general representation of this synthesis is outlined below.

Caption: General reaction scheme for the synthesis of the core scaffold.

Derivatization Strategies: Unleashing the Potential of the Aldehyde Functionality

The aldehyde group of this compound is the primary site for derivatization. This section will explore key reaction pathways to generate diverse libraries of compounds for biological screening.

Knoevenagel Condensation with Active Methylene Compounds

A powerful C-C bond-forming reaction, the Knoevenagel condensation, involves the reaction of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, cyanoacetamides, thiazolidinones). This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated derivatives.